3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
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Overview
Description
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest due to its multifaceted roles in various fields such as chemistry, biology, and medicine. Known for its complex structure and unique functional groups, it offers significant potential for synthetic applications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves several steps:
Formation of the Core Structure: : The benzamide core can be synthesized via a condensation reaction between benzoic acid and an appropriate amine.
Introduction of the Tetrazole Moiety: : The tetrazole ring is introduced through a cyclization reaction involving a nitrile and an azide.
Attachment of the Morpholino Group: : The morpholino group is attached via an alkylation reaction using 2-chloro-N-(2-morpholinoethyl)-acetamide.
Industrial Production Methods
Industrial-scale production would likely utilize optimized reaction conditions to maximize yield and purity. This might include:
High-pressure reactors for the cyclization step
Continuous flow systems for improved reaction control
Advanced purification techniques such as high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at the tetrazole ring or the morpholino moiety.
Reduction: : Reduction reactions might involve the cyano group or the carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions can occur at the cyano group or other electrophilic sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Depending on the reaction, major products can include:
Oxidized derivatives of the morpholino or tetrazole groups
Reduced forms of the cyano or carbonyl groups
Substituted benzamide derivatives
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide serves as a versatile intermediate for the construction of complex molecules.
Biology
In biological research, the compound's ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways.
Medicine
In medicine, its structural motifs are investigated for their potential as therapeutic agents, particularly in fields like oncology and neurology.
Industry
In industrial applications, this compound may be used in the development of specialty chemicals, agrochemicals, or as a part of complex formulations.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves:
Binding to active sites: : Inhibiting or modulating enzyme activity
Interaction with receptors: : Altering signaling pathways
DNA/RNA binding: : Affecting transcription and translation processes
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-phenylbenzamide: : Lacks the morpholino and tetrazole groups, leading to different reactivity and biological activity.
N-(4-(2-morpholinoethyl)phenyl)benzamide: : Similar but without the cyano and tetrazole groups, altering its chemical properties.
4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)benzoic acid: : Differing in the carboxylic acid group in place of the amide.
Uniqueness
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is unique due to its combination of functional groups, which provides a diverse array of reactive sites and biological activities. Its structural complexity allows for versatile applications in both research and industry, setting it apart from other similar compounds.
Biological Activity
3-Cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, with the CAS number 1396751-80-6, is a compound that has drawn significant interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N7O4, with a molecular weight of 433.4 g/mol. The compound features multiple functional groups, including a cyano group, a morpholine ring, and a tetrazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1396751-80-6 |
Molecular Formula | C21H19N7O4 |
Molecular Weight | 433.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antitumor , anticonvulsant , and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxic effects .
Anticonvulsant Activity
In anticonvulsant assays, related compounds have shown effective protection against seizures in animal models. The SAR analysis indicated that specific substitutions on the phenyl ring enhance anticonvulsant activity, suggesting that the morpholino and tetrazole components play crucial roles in modulating this effect .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure can significantly influence the biological activity of the compound. Key findings include:
- Morpholino Group : Enhances solubility and bioavailability.
- Tetrazole Moiety : Contributes to receptor binding affinity.
- Cyano Group : Imparts electron-withdrawing properties that improve potency against certain targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study on thiazole derivatives similar to our compound showed significant cytotoxicity against A549 lung adenocarcinoma cells with IC50 values ranging from 0.5 µM to 5 µM .
- Anticonvulsant Studies : In a study evaluating the anticonvulsant properties of tetrazole derivatives, one compound demonstrated a median effective dose (ED50) significantly lower than standard treatments .
- Inflammatory Response Modulation : Research indicated that compounds with similar structures could inhibit COX-II enzyme activity, showcasing potential anti-inflammatory effects .
Properties
IUPAC Name |
3-cyano-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4/c22-13-15-2-1-3-16(12-15)20(30)23-17-4-6-18(7-5-17)28-21(31)27(24-25-28)14-19(29)26-8-10-32-11-9-26/h1-7,12H,8-11,14H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBORWRVLPNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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